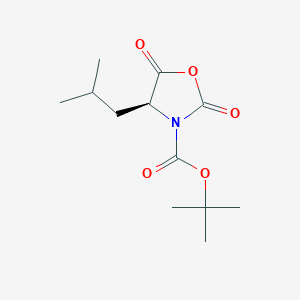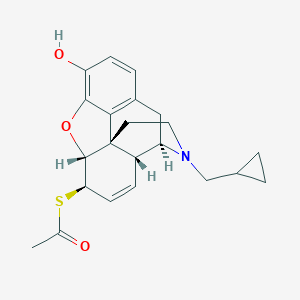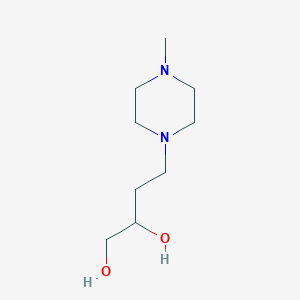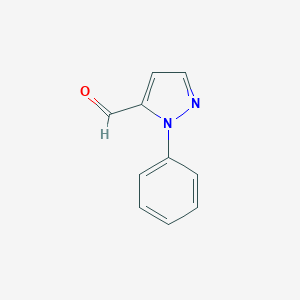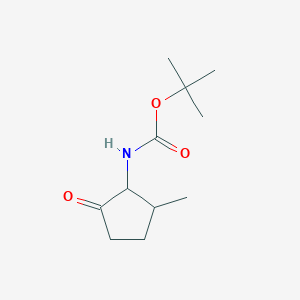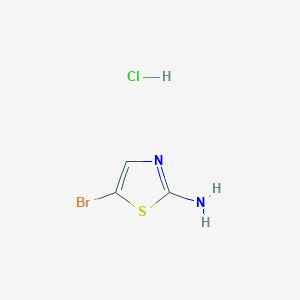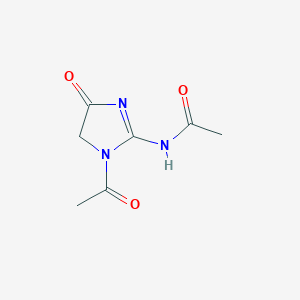![molecular formula C12H13N3O B145425 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline CAS No. 135219-96-4](/img/structure/B145425.png)
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline, also known as EDPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. EDPQ belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has demonstrated antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. Inflammation is a common underlying factor in many diseases, and 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle by downregulating the expression of cyclin-dependent kinases. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication by interfering with viral entry, reverse transcription, and integration. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline induces DNA damage, inhibits angiogenesis, and modulates the immune system. In viral infections, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline inhibits viral replication, reduces viral load, and enhances the immune response. In inflammation, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline reduces the production of pro-inflammatory cytokines, inhibits the migration of immune cells, and modulates the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify. However, 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It may also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
The potential therapeutic applications of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline are vast, and several future directions can be explored. One potential direction is to develop 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline analogs with improved solubility and bioavailability. Another direction is to investigate the synergistic effects of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline with other anticancer, antiviral, and anti-inflammatory agents. Additionally, the use of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline in combination with immunotherapy may enhance the immune response and improve the clinical outcomes in cancer patients. Further studies are also needed to elucidate the exact mechanism of action of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its potential off-target effects.
Conclusion:
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline is a promising heterocyclic compound with potential therapeutic applications in cancer, viral infections, and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline and its clinical applications.
Méthodes De Synthèse
The synthesis of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline involves the reaction of 2-ethoxyaniline and 4,5-dihydro-1H-pyrazolo[3,4-f]quinoline-6,7-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline. The purity and yield of 7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline can be improved by using various purification techniques, such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
135219-96-4 |
|---|---|
Nom du produit |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-6-4-9-10(14-11)5-3-8-7-13-15-12(8)9/h4,6-7H,2-3,5H2,1H3,(H,13,15) |
Clé InChI |
LNGFYRVTUSYUPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
SMILES canonique |
CCOC1=NC2=C(C=C1)C3=C(CC2)C=NN3 |
Synonymes |
1H-Pyrazolo[3,4-f]quinoline,7-ethoxy-4,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



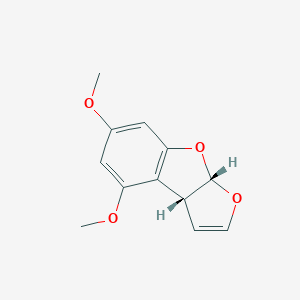
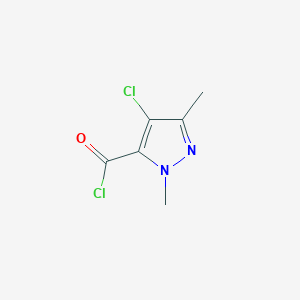
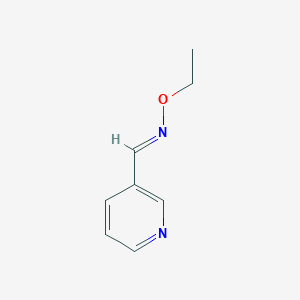
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
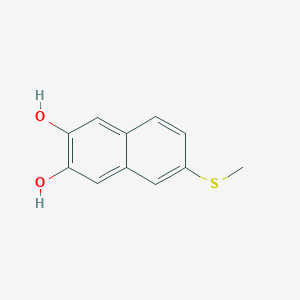
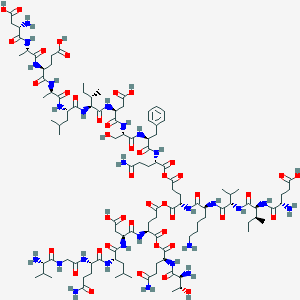
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
